Lagascatriol

Description

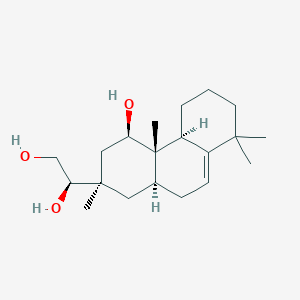

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(1R)-1-[(2R,4R,4aS,4bS,10aS)-4-hydroxy-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthren-2-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H34O3/c1-18(2)9-5-6-15-14(18)8-7-13-10-19(3,17(23)12-21)11-16(22)20(13,15)4/h8,13,15-17,21-23H,5-7,9-12H2,1-4H3/t13-,15-,16+,17-,19+,20-/m0/s1 |

InChI Key |

KZDCDGQWLAGDOY-FUALLXEGSA-N |

Isomeric SMILES |

C[C@]1(C[C@@H]2CC=C3[C@@H]([C@]2([C@@H](C1)O)C)CCCC3(C)C)[C@H](CO)O |

Canonical SMILES |

CC1(CCCC2C1=CCC3C2(C(CC(C3)(C)C(CO)O)O)C)C |

Synonyms |

lagascatriol |

Origin of Product |

United States |

Natural Bioproduction and Isolation Methodologies of Lagascatriol

Botanical Sources and Distribution of this compound

This compound is biosynthesized in various species within the Sideritis genus, which is a member of the Lamiaceae family. This genus comprises over 150 species, predominantly found in the Mediterranean region, the Balkans, the Iberian Peninsula, and Macaronesia. These plants, often referred to as "mountain tea," have a long history of use in traditional medicine.

The distribution of this compound and other ent-kaurene diterpenes can vary significantly between different Sideritis species and even among different populations of the same species, influenced by geographical location, environmental conditions, and the specific subspecies. Phytochemical studies have revealed that species such as Sideritis stricta, Sideritis lycia, and Sideritis hyssopifolia are rich sources of ent-kaurene diterpenoids. While the presence of this compound itself is not always explicitly documented in all studies of the genus, the prevalence of structurally similar compounds like siderol, sideridiol, and linearol suggests that species containing these are strong potential sources of this compound.

Below is a table summarizing various Sideritis species known to produce ent-kaurene diterpenes, the class of compounds to which this compound belongs.

| Botanical Source (Sideritis Species) | Known ent-Kaurene Diterpenes Isolated |

| Sideritis stricta | Sideroxol, 7-acetyl sideroxol, 7-epicandicandiol, Linearol, Foliol, Sideridiol, Siderol nih.gov |

| Sideritis lycia | Linearol, Isolinearol, Isosidol, Sidol, Siderol, Sideridiol, 7-epi-candicandiol, Foliol acgpubs.orgresearchgate.net |

| Sideritis hyssopifolia | Siderol, Sideridiol, Siderone, Sideritriol, Epi-candicandiol mdpi.com |

| Sideritis athoa | Canadiol tandfonline.com |

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from plant material is a multi-step process that begins with the extraction of the compound from the dried and ground aerial parts of the Sideritis plant. The choice of solvent is crucial for efficient extraction. Solvents of medium polarity, such as acetone and ethyl acetate, have been shown to be effective in extracting diterpenoids from Sideritis species. acgpubs.orgresearchgate.net

Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes a series of chromatographic purifications. A common approach involves the following techniques:

Column Chromatography (CC): This is often the first step in the purification process. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a gradient of solvents is then passed through the column to separate the compounds based on their polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired diterpenes.

High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is employed. This technique uses high pressure to pass the solvent through a column with smaller particle size, leading to a much higher resolution. Both normal-phase and reverse-phase HPLC can be used, depending on the specific properties of the compounds being separated.

Preparative Thin-Layer Chromatography (PTLC): In some isolation schemes, PTLC is used as an intermediate or final purification step for separating small quantities of compounds.

The table below outlines a general workflow for the isolation of ent-kaurene diterpenes like this compound from Sideritis species.

| Isolation Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Dried and powdered plant material is extracted with a suitable solvent (e.g., acetone, ethyl acetate, or methanol) to obtain a crude extract. |

| 2. Fractionation | Column Chromatography (CC) | The crude extract is subjected to column chromatography on silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate) to separate major fractions. |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | Fractions enriched with the target compound are further purified using preparative HPLC to isolate the pure diterpene. |

| 4. Final Polish | Crystallization or further HPLC | The isolated compound may be crystallized or subjected to another round of HPLC to achieve research-grade purity. |

Optimization of Isolation Protocols for Research Purity

Achieving research-grade purity of this compound requires careful optimization of each step in the isolation protocol. The goal is to maximize the yield and purity of the final product while minimizing the use of solvents and time.

Key parameters for optimization include:

Extraction Method: While maceration is a simple method, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency and reduce extraction time.

Solvent Selection: The choice of extraction and chromatographic solvents is critical. A systematic approach to solvent selection, based on the polarity of this compound, can significantly improve separation.

Chromatographic Conditions: For column chromatography, the choice of adsorbent (e.g., silica gel of a specific particle size), the column dimensions, and the solvent gradient must be optimized. For HPLC, parameters such as the column type (e.g., C18 for reverse-phase), mobile phase composition, flow rate, and detection wavelength need to be fine-tuned.

Fraction Collection and Analysis: Careful monitoring of the separation process using techniques like TLC or analytical HPLC is essential to ensure that the correct fractions are collected and pooled.

Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize multiple parameters simultaneously, leading to a more efficient and effective isolation protocol. The purity of the final isolated this compound is typically confirmed using a combination of analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Historical Trajectory and Evolution of Lagascatriol Research

Research into the chemical constituents of the Sideritis genus has a history of revealing a diverse array of phytochemicals, including flavonoids, phenylpropanoid glycosides, and a significant number of terpenoids. researchgate.netmdpi.comnih.govsemanticscholar.orgnih.gov The isolation and structural elucidation of compounds like Lagascatriol are a part of the ongoing effort to characterize the rich chemical diversity within this plant genus.

Early research on Sideritis species focused on their traditional uses in folk medicine, which prompted scientific investigation into their chemical composition. nih.gov The advancement of analytical techniques, such as chromatography and spectroscopy, has been instrumental in the isolation and identification of specific diterpenoids like this compound.

A notable study in the evolution of this compound research investigated its biological activity. In a 2012 publication, this compound was isolated alongside two other diterpenoids, Andalusol and Conchitriol, from Sideritis species. nih.gov The researchers evaluated the cytoprotective potential of these compounds in an in vitro model of hydrogen peroxide-induced oxidative stress. nih.gov The findings revealed that pretreatment with this compound and Andalusol restored oxidative changes by increasing cell viability, reducing the production of intracellular reactive oxygen species, and inhibiting lipid peroxidation. nih.gov

This research marked a significant step in understanding the potential biological relevance of this compound, moving beyond simple isolation and structural characterization to the exploration of its effects in a biological system. Further research is needed to fully understand the mechanisms of action and potential applications of this complex natural product.

Chemical Synthesis and Semisynthesis Strategies

Total Synthesis Approaches to the Lagascatriol Carbon Skeleton

The total synthesis of a natural product is a formidable undertaking that involves constructing a complex molecule from simple, commercially available starting materials. scripps.edu This process serves as the ultimate confirmation of a proposed chemical structure and provides a route to produce the compound and its analogues in a laboratory setting, independent of their natural source. The general approach to planning such a synthesis involves working backward from the target molecule, mentally breaking it down into smaller, more easily assembled fragments in a process known as retrosynthetic analysis. libretexts.org

This compound is a tricyclic diterpenoid possessing an isopimarane (B1252804) carbon skeleton. The synthesis of such a framework presents significant challenges, including the construction of the polycyclic ring system and the precise installation of multiple stereocenters. As of this review, a complete total synthesis of this compound itself has not been described in the scientific literature. However, the general strategies for assembling related diterpenoid and other complex carbon skeletons are well-established. libretexts.orglibretexts.org These methods often involve powerful carbon-carbon bond-forming reactions and cyclization cascades to build the core structure. libretexts.orgcore.ac.uk The development of a total synthesis for this compound would be a significant achievement, requiring careful strategic planning to control the stereochemistry of its multiple chiral centers and to install its characteristic functional groups. nih.gov

Semisynthetic Modifications and Derivatization Strategies

Semisynthesis, which involves the chemical modification of a natural product, is a powerful and efficient strategy for producing analogues. engj.org This approach leverages the complex core structure provided by nature, allowing chemists to focus on targeted modifications to explore structure-activity relationships or improve the compound's properties. For this compound, semisynthesis has been employed to create new derivatives, primarily through reactions involving its hydroxyl groups.

Glycosylation, the attachment of a sugar moiety to a molecule, is a common strategy to modify the properties of natural products. mdpi.com The synthesis of glycosylated derivatives of this compound has been successfully achieved. Specifically, two novel derivatives, this compound-16-O-β-d-glucopyranoside and this compound-16-O-α-d-mannopyranoside, have been prepared and characterized. mdpi.com This process involves chemically coupling a protected sugar (either glucose or mannose) to the hydroxyl group at the C-16 position of the this compound molecule. Such modifications can significantly alter the solubility and biological interactions of the parent compound.

Acylation, the process of adding an acyl group (such as an acetyl group), is another fundamental method for derivatizing natural products containing hydroxyl groups. nih.gov This modification is often used in medicinal chemistry to alter a compound's polarity and its ability to cross cell membranes. While the direct acylation of this compound has not been explicitly detailed, the strategy has been applied to closely related isopimarane diterpenes. mdpi.com For example, researchers have prepared acylated derivatives of similar natural compounds to investigate how such changes affect their biological activity. mdpi.com A common method for this transformation involves reacting the parent compound with an acylating agent like acetic anhydride (B1165640) in the presence of a suitable catalyst or base. engj.orggoogle.comgoogle.com This approach suggests a viable route for creating a variety of ester derivatives of this compound, enabling a systematic exploration of how different acyl groups impact its function.

This compound possesses multiple hydroxyl groups, presenting a challenge for chemical modification: how to ensure that a reaction occurs only at the desired position. Regioselective functionalization refers to the control of reaction selectivity to target a specific functional group among many. researchgate.net The synthesis of glycosylated this compound derivatives at the C-16 position is a prime example of this technique. mdpi.com By carefully choosing reaction conditions and protecting groups, chemists can direct the glycosylation reaction specifically to the tertiary hydroxyl group at C-16, leaving the other hydroxyl groups on the tricyclic core untouched. This level of control is crucial for creating well-defined analogues and for systematically probing the role of each part of the molecule in its biological activity.

Stereochemical Control in this compound and Analog Synthesis

Stereochemistry—the three-dimensional arrangement of atoms—is a critical aspect of a molecule's identity and function. fiveable.meox.ac.uk Controlling the stereochemical outcome of a reaction is therefore a central goal in chemical synthesis. fiveable.me In the context of this compound, this is particularly important when creating new derivatives.

The synthesis of glycosylated this compound analogues provides a clear illustration of applied stereochemical control. mdpi.com When a sugar ring is attached to another molecule, a new stereocenter is formed at the anomeric carbon (C-1 of the sugar), resulting in either an alpha (α) or beta (β) configuration. The reported synthesis of both this compound-16-O-α-d-mannopyranoside and this compound-16-O-β-d-glucopyranoside demonstrates that the stereochemistry of this newly formed glycosidic bond can be controlled. mdpi.com Achieving such control is essential, as the α and β forms can have different shapes and, consequently, different biological properties. This control is typically achieved through the use of specific catalysts, solvents, and protecting group strategies that favor the formation of one stereoisomer over the other. numberanalytics.com

Structure Activity Relationship Sar Investigations

Elucidation of Structural Determinants for Biological Actions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For Lagascatriol, investigations have begun to shed light on which parts of its molecular framework are essential for its actions. Studies involving the synthesis of analogs have provided initial insights into these structural requirements.

One study evaluated the cytotoxicity of glycosylated derivatives of this compound against the MDA-MB-231 human breast cancer cell line. mdpi.commdpi.com Specifically, this compound-16-O-β-d-glucopyranoside and this compound-16-O-α-d-mannopyranoside were synthesized and tested. mdpi.com Both of these glycosylated analogs were found to be non-cytotoxic, whereas the parent compound, this compound, was also found to be not cytotoxic in this specific assay. mdpi.commdpi.com While this particular test did not show activity for the parent compound, the lack of activity in the derivatives suggests that modification at the C-16 position with a bulky sugar moiety can significantly alter the compound's biological properties, a key finding in SAR studies.

Further research has identified this compound's potential as a neuroprotective agent by evaluating its effect on hydrogen peroxide-induced damage in human astrocytoma and rat pheochromocytoma cell lines. acs.org It has also been shown to have a notable effect on the cyclooxygenase-1 (COX-1) pathway for prostaglandin (B15479496) E2 release and to inhibit the release of leukotriene C4. researchgate.net These diverse biological activities highlight the need for more extensive analog synthesis to map out the specific structural features responsible for each effect.

Impact of Specific Functional Groups on Molecular Interactions

Functional groups, the reactive parts of a molecule, dictate how it interacts with biological targets like proteins. solubilityofthings.combiotechacademy.dk For this compound, a diterpenoid, its hydroxyl (-OH) groups are key functional groups that likely govern its interactions. biotechacademy.dk

Computational studies have identified the protein NFE2L2 (Nuclear factor erythroid 2-related factor 2), a key regulator of cellular defense against oxidative stress, as a potential binding partner for this compound. nih.govamegroups.orgamegroups.org This interaction is thought to occur through the Keap1/Nrf2 signaling pathway. nih.govunil.ch Molecular docking simulations, which predict how a ligand binds to a protein, have been employed to study this interaction. amegroups.orgresearchgate.net These models suggest that this compound fits into a binding pocket of the NFE2L2 protein. amegroups.org The specific interactions, such as hydrogen bonds formed between the hydroxyl groups of this compound and amino acid residues in the protein's active site, are critical for this binding affinity. solubilityofthings.comscispace.com The C-16 position has been identified as a site for modification; the synthesis of glycosylated derivatives at this position demonstrates its accessibility for chemical alteration. mdpi.com The loss of activity in these derivatives indicates that the size, shape, and nature of the substituent at this position are critical for its biological activity profile. mdpi.com

| Compound | Target Protein | Key Interaction Site | Observed/Predicted Effect |

|---|---|---|---|

| This compound | NFE2L2/Keap1 | Kelch pocket | Potential binding, activation of Nrf2 pathway nih.govamegroups.orgnih.gov |

| This compound-16-O-glycosides | - | C-16 Position | Loss of cytotoxicity in MDA-MB-231 cells mdpi.com |

| This compound | COX-1 | - | Modulation of PGE2 release researchgate.net |

Conformational Dynamics and Their Influence on Activity Profiles

Currently, there is a lack of published scientific literature specifically detailing the conformational dynamics of this compound. Such studies, which would involve techniques like high-field NMR and computational molecular dynamics, are essential to fully understand its SAR.

Conformational analysis would reveal the molecule's preferred three-dimensional shapes in solution. The flexibility of the core ring structure and the rotation of its side chains can significantly influence how well the molecule fits into a protein's binding site. expasy.orgrsc.org For cyclic molecules like this compound, understanding the chair and boat conformations of its ring systems and the energy barriers of a "ring flip" is crucial, as this determines which functional groups are in axial or equatorial positions, thereby affecting their accessibility for interaction. youtube.comyoutube.comyoutube.com The orientation of the side chain, described by its torsion angles, also plays a pivotal role in achieving the optimal geometry for binding. expasy.orgrcsb.org Future research into the conformational landscape of this compound is necessary to correlate specific conformers with its observed biological activities.

Computational Approaches to SAR Prediction

In the absence of extensive experimental data, computational methods provide a powerful alternative for predicting and explaining the SAR of compounds like this compound. researchgate.net These in silico techniques have been central to understanding its potential biological roles.

Molecular docking has been the primary computational tool applied to this compound. researchgate.net Multiple studies have used this method to predict its binding to NFE2L2, a transcription factor involved in the antioxidant response. nih.govamegroups.orgamegroups.org In one such study exploring potential treatments for Parkinson's disease, researchers performed molecular docking of several small molecules with NFE2L2. amegroups.org The results showed that this compound had the lowest binding energy, indicating a strong and favorable interaction compared to the other tested compounds. amegroups.org This suggests that this compound is a promising candidate for modulating the NFE2L2 pathway. amegroups.org Similar docking studies have also implicated this compound as a potential inhibitor of Keap1, the protein that sequesters Nrf2 in the cytoplasm. nih.gov By binding to Keap1, this compound could prevent the degradation of Nrf2, allowing it to accumulate and activate protective genes. nih.govunil.ch

While Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the activity of new analogs based on existing data, no specific QSAR models for this compound have been reported in the literature to date. vdoc.pub The development of such models would require a larger dataset of synthesized this compound analogs and their corresponding biological activities.

| Compound | Target Protein | Docking Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| This compound | NFE2L2 | Lowest among tested compounds | Molecular Docking (AutoDock) | amegroups.org |

| This compound | Keap1 | Not specified | Molecular Docking | nih.gov |

Molecular and Cellular Mechanism Studies Preclinical Models

Investigation of Oxidative Stress Modulation Pathways

Lagascatriol has demonstrated a capacity to modulate pathways associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates. Research indicates that its protective effects are mediated through multiple mechanisms, including the activation of key antioxidant signaling pathways and the direct attenuation of oxidative damage.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a central role in the cellular defense against oxidative stress. nih.govpsu.edu Studies suggest that the Nrf2 signaling pathway is involved in the protective effects of diterpenoids isolated from Sideritis species, including this compound. researchgate.net In silico studies using molecular docking have further explored this relationship, verifying that this compound can bind to NFE2L2, the gene that encodes for the Nrf2 protein. nih.govresearchgate.net This binding suggests a potential mechanism by which this compound may activate the Nrf2 pathway, leading to an enhanced antioxidant response. nih.gov The activation of Nrf2 is a key mechanism for protecting against oxidative stress-induced cellular damage. researchgate.netimrpress.com

Reactive oxygen species (ROS) are highly reactive chemical molecules that, when produced in excess, can lead to significant damage to cell structures, a state known as oxidative stress. wikipedia.orgnih.gov Preclinical studies have shown that this compound can effectively counteract the overproduction of these damaging molecules. researchgate.netacs.org In an in vitro model using U373-MG human astrocytoma cells subjected to hydrogen peroxide-induced oxidative stress, pretreatment with this compound led to an inhibition of intracellular ROS production. acs.org This attenuation of ROS generation is a key component of its cytoprotective effects, helping to restore cellular homeostasis in the face of oxidative insults. researchgate.netacs.org

Characterization of Anti-Inflammatory Mechanisms

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory activities. These studies have focused on its ability to modulate key enzymatic pathways involved in the inflammatory cascade, specifically the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of potent inflammatory mediators.

The cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key to the synthesis of prostaglandins, which are crucial mediators of inflammation. nih.govwikipedia.org Research has demonstrated that this compound can modulate these pathways. In a study using calcium ionophore A23187-stimulated peritoneal macrophages, this compound exhibited a notable effect on the COX-1 pathway involved in the release of prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, in macrophages stimulated with E. coli lipopolysaccharide (LPS), this compound showed inhibitory activity on the COX-2 pathway. nih.gov This dual modulation of COX-1 and COX-2 suggests a broad mechanism for its anti-inflammatory effects.

| Pathway | Model | Effect of this compound | Reference |

| COX-1 | Calcium ionophore A23187-stimulated peritoneal macrophages | Remarkable effect on PGE2 release | nih.gov |

| COX-2 | E. coli LPS-stimulated peritoneal macrophages | Inhibition of PGE2 release | nih.gov |

The lipoxygenase (LOX) enzymes catalyze the conversion of arachidonic acid into leukotrienes, another class of potent inflammatory mediators. glpbio.com Specifically, the 5-LOX pathway leads to the production of leukotriene C4 (LTC4), which is involved in various inflammatory responses. nih.govglpbio.com Studies have identified this compound as an inhibitor of the LOX pathway. nih.gov In assays with stimulated peritoneal macrophages, this compound was found to be an inhibitor of LTC4 release. nih.gov Further research quantified this inhibitory activity, reporting an IC₅₀ value of 3.12 µM for the inhibition of the 5-LOX pathway. researchgate.net

| Pathway | Metric | Value | Reference |

| 5-Lipoxygenase (5-LOX) | IC₅₀ (LTC4 release) | ≤ 10 µM | nih.gov |

| 5-Lipoxygenase (5-LOX) | IC₅₀ | 3.12 µM | researchgate.net |

Regulation of Nitric Oxide (NO) Production in Macrophages

The direct regulation of nitric oxide (NO) production in macrophages by this compound has not been explicitly detailed in the available scientific literature. Macrophages, key cells in the immune system, can be activated into a pro-inflammatory M1 state, characterized by the production of NO via the enzyme inducible nitric oxide synthase (iNOS) to combat pathogens. frontiersin.orgmdpi.com This process is part of the broader inflammatory response. frontiersin.orgbristol.ac.uk

While direct evidence is lacking, some studies provide indirect links. Research has identified this compound as a predicted modulator of the Nuclear factor erythroid 2-related factor 2 (NFE2L2) gene. frontiersin.org The NFE2L2/Nrf2 signaling pathway is a critical regulator of cellular antioxidant responses and is involved in the protective mechanisms of this compound in neuronal cells. frontiersin.orgnih.gov In macrophages, activation of the Nrf2 pathway has been shown to suppress the production of pro-inflammatory mediators. unil.ch Therefore, while plausible that this compound could modulate macrophage function and its inflammatory responses, including NO production, through the Nrf2 pathway, dedicated studies are required to confirm a direct regulatory role.

Analysis of Antimicrobial Activity Mechanisms

Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

Investigations into diterpenoid compounds from various Sideritis species have indicated selective antimicrobial activity, primarily against Gram-positive bacteria. thieme-connect.comresearchgate.net However, specific studies detailing the efficacy of this compound against key Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis are not extensively documented.

One study analyzing various diterpenoids from Sideritis stricta reported that the isolated compounds showed very little activity against S. aureus. nih.gov Conversely, research on other diterpenoids, not from Sideritis, has noted resistance in both S. aureus and E. faecalis strains. jmb.or.kr The antimicrobial potential of natural compounds is an active area of research, with many studies evaluating efficacy against these specific resistant pathogens. mdpi.comnih.govmdpi.comfrontiersin.org Given that diterpenoids from Sideritis are generally recognized for having antimicrobial properties, further research is necessary to determine the specific activity spectrum of this compound itself. researchgate.netacgpubs.org

Mechanisms of Action against Microbial Targets

The precise mechanism by which this compound may exert antimicrobial effects has not been elucidated in the reviewed literature. Generally, the antimicrobial mechanisms of natural polyphenolic compounds and other biocides can involve several actions. mdpi.com These include the physical disruption and permeabilization of the bacterial cell membrane, which leads to the leakage of essential intracellular components and cell death. mdpi.comnih.gov Other mechanisms include the inhibition of critical bacterial enzymes, interference with metabolic pathways, and the generation of reactive oxygen species (ROS) that cause cellular damage. mdpi.comnih.gov Studies on diterpenoids from Spanish Sideritis species have noted that the presence of a 1,3-diolic group is important for activity, suggesting a structure-activity relationship, but the molecular target was not identified. thieme-connect.com

Evaluation of Derivatives in Antimicrobial Research

The modification of natural compounds is a common strategy to enhance their biological activity. For diterpenoids from Sideritis, it has been observed that the addition of an acetoxyl group can increase antimicrobial action, while an additional hydroxyl group may decrease it. thieme-connect.com

Specific research into this compound derivatives has been limited. A study evaluated two glycosyl derivatives, this compound-16-O-β-d-glucopyranoside and this compound-16-O-α-d-mannopyranoside, for their cytotoxic activity against a human breast cancer cell line, but their antimicrobial properties were not assessed. mdpi.com There is currently a lack of studies focused on synthesizing and evaluating this compound derivatives for their antimicrobial efficacy.

Neurobiological Protective Effects in In Vitro Systems

Cytoprotective Potential in Neuronal Cell Models (e.g., U373-MG, PC12 cells)

This compound has demonstrated significant neuroprotective potential in in vitro models of oxidative stress. nih.govacs.org Studies utilized human astrocytoma (U373-MG) and rat adrenal pheochromocytoma (PC12) cells exposed to hydrogen peroxide (H₂O₂) to induce cellular damage. nih.govacs.orgacs.org

In these models, H₂O₂ exposure led to compromised mitochondrial function, evidenced by decreased mitochondrial membrane potential, depleted ATP levels, and increased activity of caspase-3, an enzyme involved in apoptosis. nih.govacs.org Pre-treatment with this compound, alongside related diterpenoids andalusol and conchitriol, was shown to prevent these damaging mitochondrial changes. nih.govacs.org this compound was found to be particularly effective in protecting mitochondrial function in the U373-MG astrocytoma cells against H₂O₂-induced oxidative stress. nih.govacs.orgacs.org

Further investigation into the mechanism revealed that these diterpenoids, including this compound, provide significant antioxidant effects. nih.gov They were found to inhibit the H₂O₂-induced production of intracellular reactive oxygen species (ROS), reduce lipid peroxidation, and enhance the activity and expression of endogenous antioxidant enzymes. nih.gov This protective effect is mediated, at least in part, through the activation of the Nrf2 signaling pathway. nih.gov

| Cell Line | Stress Inducer | Observed Effect of this compound Pre-treatment | Underlying Mechanism |

|---|---|---|---|

| U373-MG (Human Astrocytoma) | Hydrogen Peroxide (H₂O₂) | Prevention of mitochondrial membrane potential decrease, prevention of ATP level depletion, restoration of calcium homeostasis. Noted as highly effective in this cell line. | Inhibition of intracellular ROS, reduction of lipid peroxidation, activation of Nrf2 pathway. |

| PC12 (Rat Pheochromocytoma) | Hydrogen Peroxide (H₂O₂) | Attenuation of changes in mitochondrial integrity, cell membrane integrity, and cell morphology. Counteracted changes in GSH/GSSG ratio. | Increased activity and expression of antioxidant enzymes (CAT, SOD, GR, GPx, HO-1) via Nrf2 pathway activation. |

Mechanisms of Mitochondrial Function Preservation

Preclinical research suggests that the neuroprotective effects of certain compounds are linked to the preservation of mitochondrial function. imrpress.com Mitochondria are essential for neuronal cell homeostasis, and dysfunction can lead to a cascade of detrimental events, including increased production of reactive oxygen species (ROS) and impaired ATP synthesis. imrpress.commdpi.com While direct and detailed studies on the specific mechanisms of this compound in mitochondrial preservation are emerging, its activity within the Keap1-Nrf2 pathway provides a strong theoretical basis for its role in mitochondrial health.

Inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have been demonstrated to enhance mitochondrial function. alzdiscovery.org For instance, a Keap1-Nrf2 PPI inhibitor was found to increase mitochondrial respiratory capacity and induce p62-dependent mitophagy, a crucial process for clearing damaged mitochondria. alzdiscovery.org This effect was specific to PPI inhibitors and was not observed with electrophilic Nrf2 activators. alzdiscovery.org Given that this compound has been identified in computational studies as a potential Keap1 inhibitor, its mechanism for preserving mitochondrial function may be linked to the activation of Nrf2-mediated pathways that not only bolster antioxidant defenses but also improve mitochondrial quality control. alzdiscovery.orgnih.gov Activation of the Nrf2 pathway is known to be a critical mechanism for defending against oxidative stress and maintaining mitochondrial homeostasis. mdpi.com

Studies on Blood-Brain Barrier Permeability using Cellular Models (e.g., RBE4, ECV304/C6)

The ability of a neuroactive compound to exert its effects on the central nervous system is contingent upon its capacity to cross the blood-brain barrier (BBB). The permeability of this compound has been investigated using established in vitro cellular models of the BBB. nih.govresearchgate.net

A key study utilized rat brain endothelial cell (RBE4) monocultures for uptake analysis and a co-culture model of ECV304 human umbilical vein endothelial cells with C6 rat glioma cells to simulate the BBB for transport studies. nih.govresearchgate.netthieme-connect.comthieme-connect.com Computational analysis initially predicted a favorable permeability profile for this compound and other related diterpenes. nih.govresearchgate.net

Experimental findings in the RBE4 cell model showed that this compound was taken up in a manner dependent on both concentration and time. nih.govresearchgate.net In the more complex ECV304/C6 co-culture system, which mimics the barrier properties of the BBB, bidirectional transport of the diterpenes was observed. nih.govresearchgate.net Among the compounds tested, this compound and Andalusol were identified as being the most efficiently taken up and transported across this in vitro BBB model. nih.govresearchgate.netthieme-connect.com These results suggest that this compound can effectively traverse the brain endothelium, likely through a mechanism of passive diffusion, which is a critical characteristic for centrally acting neuroprotective agents. nih.gov

Interactive Table: In Vitro BBB Permeability of Sideritis Diterpenes This table summarizes the range of apparent permeability (Papp) values observed for a group of diterpenes, including this compound, in the ECV304/C6 co-culture model.

| Compound Group | Cell Model | Observed Papp Value Range (cm/sec) | Most Efficiently Transported Compounds |

|---|---|---|---|

| Diterpenes from Sideritis spp. | ECV304/C6 Co-culture | 3.7 × 10⁻⁶ to 9.5 × 10⁻⁶ | Andalusol, This compound |

Data sourced from references nih.govresearchgate.net.

Enzyme Inhibition and Receptor Interaction Studies

Computational and In Vitro Investigation of Keap1 Inhibition

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. aginganddisease.orgnih.gov The protein Keap1 (Kelch-like ECH-associated protein 1) acts as a negative regulator by targeting the transcription factor Nrf2 for degradation. nih.govnih.gov Inhibition of the Keap1-Nrf2 protein-protein interaction is therefore a promising therapeutic strategy to enhance cellular antioxidant capacity. alzdiscovery.orgmdpi.com

This compound has been identified as a potential inhibitor of Keap1 through computational, or in silico, research. nih.gov In one study, a virtual screening of approximately fifty antioxidant compounds was conducted to investigate their Keap1 inhibiting potential using molecular docking techniques. nih.gov The objective was to identify compounds that could effectively bind to the Kelch domain of Keap1, thereby competing with Nrf2 and preventing its degradation. nih.gov this compound (identified by its PubChem CID, 10448831) was included among the compounds analyzed, suggesting its potential as a Keap1-Nrf2 interaction inhibitor. nih.gov Such computational approaches are crucial for identifying and prioritizing novel, non-covalent Keap1 inhibitors for further in vitro and in vivo validation. mdpi.compcbiochemres.com

Implications for Cellular Antioxidant Defense Systems

The inhibition of Keap1 by compounds like this compound has significant implications for strengthening cellular antioxidant defenses. nih.govresearchgate.net The Keap1-Nrf2 signaling system is a master regulator of cytoprotective genes. frontiersin.orgfrontiersin.org Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome, keeping Nrf2 levels low. nih.govfrontiersin.org

When Keap1 is inhibited—for instance, by a competitive binding molecule—newly synthesized Nrf2 is stabilized and can translocate into the nucleus. nih.govnih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes. mdpi.comfrontiersin.org This action initiates the transcription of a wide array of protective proteins, including detoxifying enzymes (e.g., NQO1, GSTs) and antioxidant proteins (e.g., HO-1). mdpi.comfrontiersin.org

Therefore, the potential of this compound to act as a Keap1 inhibitor implies that it can trigger this protective cascade. nih.govresearchgate.net By disrupting the Keap1-Nrf2 interaction, this compound would allow for the upregulation of the Nrf2-dependent antioxidant response, enhancing the cell's ability to neutralize reactive oxygen species and defend against oxidative stress-related damage. alzdiscovery.orgresearchgate.netsemanticscholar.org This mechanism is consistent with findings that diterpenoids isolated from Sideritis species protect brain cells, such as astrocytes, through the activation of the Nrf2 antioxidant defense system. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural determination of Lagascatriol. kyoto-u.ac.jp A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's complex architecture.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR.csic.esmdpi.com

The structural elucidation of this compound and its derivatives is heavily reliant on NMR spectral analysis. kyoto-u.ac.jpcsic.es

¹H NMR: The proton NMR spectrum of this compound reveals characteristic signals for its various protons, providing initial clues about the chemical environment of each hydrogen atom within the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H data by identifying all unique carbon atoms, including quaternary carbons that are not observable in the proton spectrum. For instance, in derivatives of this compound, such as this compound-16-O-β-d-glucopyranoside and this compound-16-O-α-d-mannopyranoside, the anomeric carbons of the sugar moieties are readily identified by their characteristic chemical shifts (δC 104.3 and 102.4 respectively). csic.es

COSY (Correlation Spectroscopy): This 2D technique establishes proton-proton coupling correlations, allowing for the mapping of adjacent protons within the spin system of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal in piecing together the complete carbon skeleton. It reveals long-range correlations between protons and carbons (typically over two to three bonds). For example, in a glycosidic derivative of this compound, HMBC spectra showed correlations between the anomeric proton (H-1') of the sugar and the C-16 carbon of this compound, as well as between the C-1' carbon of the sugar and the C-16 protons of this compound, confirming the point of attachment. csic.esresearchgate.net

These combined NMR techniques were instrumental in confirming the structure of this compound. kyoto-u.ac.jp

High-Performance Liquid Chromatography (HPLC) for Purity and Quantificationresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of isolated this compound and for its quantification in plant extracts and other samples. thieme-connect.comresearchgate.net A reversed-phase HPLC method is commonly employed for the analysis of diterpenoids like this compound. researchgate.net

The identification and quantification of this compound concentrations in uptake and transport assays have been performed using HPLC with UV detection. thieme-connect.com For instance, the analysis of several diterpenes, including this compound, was carried out on an Agilent Technologies 1200 Series system. mdpi.comthieme-connect.com A typical setup might involve a C18 column and a gradient elution system. One such system utilized a mobile phase consisting of methanol (B129727), acetonitrile, and 0.3% trichloroacetic acid in water, with a flow rate of 1 mL/min, ensuring a purity of ≥95%. mdpi.com The intracellular levels of diterpenes like this compound have been quantified by HPLC. thieme-connect.com

Below is an example of an HPLC gradient program used for the analysis of related diterpenoids:

| Time (minutes) | % Methanol (A) | % Acetonitrile (B) | % 0.3% Trichloroacetic Acid in Water (C) |

| 0 | 15 | 5 | 80 |

| 20 | 70 | 30 | 0 |

| 25 | 70 | 30 | 0 |

| 28 | 15 | 5 | 80 |

| This table is based on a described HPLC method for isopimarane-type diterpenoids. mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of this compound and for obtaining information about its structural fragments. When coupled with a separation technique like Gas Chromatography (GC-MS) or HPLC (LC-MS), it becomes a powerful analytical tool. mfd.org.mk

In the analysis of n-hexane extracts of Sideritis species, where this compound can be found, GC-MS has been utilized. mfd.org.mk Typical conditions for such an analysis include an ionization voltage of 70 eV and a mass range scan from 50 to 500 Da. mfd.org.mk The identification of components is often achieved by comparing their mass spectra with established libraries like NIST, Wiley, and Adams. mfd.org.mk While a specific fragmentation pattern for this compound is not detailed in the provided context, MS, in general, provides the molecular ion peak, which confirms the molecular weight, and a series of fragment ions that help to corroborate the structure elucidated by NMR.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

UV-Vis Spectroscopy: This technique is used to study electronic transitions within a molecule. technologynetworks.comwikipedia.orgmt.com The presence of chromophores, or light-absorbing groups, in this compound would result in a characteristic UV-Vis absorption spectrum. msu.edu While specific λmax values for this compound are not provided in the search results, UV detection is a key part of its HPLC analysis, indicating it absorbs in the UV range. thieme-connect.com

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrational transitions. youtube.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (O-H) groups and carbon-carbon double bonds (C=C), which are known features of its structure. researchgate.net

Development and Validation of Analytical Methodswikipedia.orgresearchgate.netnpra.gov.my

The development and validation of analytical methods for this compound are crucial to ensure that the data generated are reliable, reproducible, and fit for purpose. npra.gov.myadryan.com This process is guided by international standards such as those from the International Council for Harmonisation (ICH). pharmtech.comlabmanager.com

The validation of an analytical method for a compound like this compound typically involves assessing several key parameters: adryan.comlabmanager.com

Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components. labmanager.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmtech.com

Accuracy: The closeness of the test results obtained by the method to the true value. labmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. labmanager.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmtech.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmtech.com

A validated HPLC method, for instance, would have established values for these parameters, ensuring its suitability for quality control and research applications involving this compound. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. igi-global.comuel.ac.uk This method calculates the binding affinity and predicts the interaction patterns by employing scoring algorithms, which provide valuable information on the stability and strength of the ligand-protein complex. igi-global.commdpi.com The process involves generating numerous possible conformations and orientations, known as poses, of the ligand within the protein's binding site. nih.gov Lower calculated binding energy scores typically indicate a more stable and favorable interaction. mdpi.com

In the context of Lagascatriol, molecular docking has been utilized to investigate its potential biological targets. A notable study verified that this compound can bind to the protein NFE2L2 (Nuclear factor erythroid 2-related factor 2). researchgate.netresearchgate.net NFE2L2 is a key transcription factor that regulates the expression of antioxidant and protective genes. The ability of this compound to dock with this protein suggests a potential mechanism for its observed biological activities.

Table 1: Key Concepts in Molecular Docking

| Term | Description | Relevance to this compound |

|---|---|---|

| Ligand | The small molecule being studied. | This compound |

| Receptor | The biological macromolecule, typically a protein, that the ligand binds to. | NFE2L2 researchgate.netresearchgate.net |

| Binding Site | The specific region on the receptor where the ligand interacts. | Active or allosteric sites on the target protein. |

| Pose | A specific orientation and conformation of the ligand within the binding site. | Multiple poses are generated and ranked during simulation. |

| Scoring Function | An algorithm used to estimate the binding affinity (e.g., in kcal/mol) for a given pose. nih.gov | A lower score suggests stronger, more stable binding of this compound to its target. |

| Interaction Type | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). | Defines how this compound is stabilized within the receptor's binding site. mdpi.com |

Quantum Chemical Calculations (Density Functional Theory, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org DFT is a versatile method that allows for the determination of a system's properties based on its spatially dependent electron density. wikipedia.org This approach is valuable for understanding molecular geometry, reaction mechanisms, and electronic properties. mdpi.com

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that characterizes a molecule's chemical reactivity and stability. researchgate.netnih.gov A small energy gap suggests that a molecule is more reactive. researchgate.net

While DFT and HOMO/LUMO analysis are powerful tools for characterizing novel compounds, specific studies applying these quantum chemical calculations to this compound are not widely available in the reviewed scientific literature. Such studies would be beneficial for providing deeper insights into its electronic properties and reactivity.

Table 2: Parameters Derived from Quantum Chemical Calculations

| Parameter | Description | Significance |

|---|---|---|

| DFT | A computational method that models the electronic structure of molecules. wikipedia.org | Provides fundamental insights into molecular properties and reactivity. mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron. nih.gov | Higher HOMO energy often correlates with better electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. nih.gov | Lower LUMO energy often correlates with better electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability; a smaller gap implies higher reactivity. researchgate.net |

| MEP | Molecular Electrostatic Potential. Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. researchgate.net | Identifies reactive regions on the this compound molecule. |

In Silico Modeling for Blood-Brain Barrier Permeability Prediction

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) by controlling the passage of substances from the bloodstream into the brain. nih.govnih.gov For neuroprotective compounds like this compound to be effective, they must be able to cross this barrier. In silico models provide a rapid and cost-effective method to predict the BBB permeability of compounds in the early stages of drug discovery. mdpi.comoup.com These models use quantitative structure-activity relationship (QSAR) approaches, which correlate a compound's physicochemical properties and structural features with its ability to permeate the BBB. frontiersin.orgresearchgate.net

A study investigating several neuroprotective diterpenes from Sideritis spp. used computational tools to evaluate their potential to cross the BBB. nih.gov The results of this in silico analysis revealed that these compounds, including this compound, possess a favorable permeability profile for passing through the BBB. nih.gov This prediction was supported by subsequent in vitro experiments using cellular models of the BBB, which found that this compound was one of the most efficiently transported compounds across the barrier model. nih.govthieme-connect.com The findings suggest that this compound likely moves across the brain endothelium via passive diffusion. nih.gov

Table 3: Common Approaches in BBB Permeability Prediction

| Method | Description | Application to this compound |

|---|---|---|

| QSAR Models | Quantitative Structure-Activity Relationship models correlate molecular descriptors (e.g., lipophilicity, polar surface area, hydrogen bonding) with BBB permeability (logBB). frontiersin.orgresearchgate.net | Used to predict a favorable permeability profile for this compound. nih.gov |

| Machine Learning | Algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are trained on large datasets to build predictive models for BBB penetration. nih.govoup.com | While not explicitly detailed for this compound, these methods form the basis of modern computational prediction tools. |

| In Vitro Models | Cellular models (e.g., co-cultures of endothelial cells and astrocytes) are used to experimentally measure the transport of a compound. nih.govnih.gov | In vitro results confirmed the efficient transport of this compound, supporting the in silico predictions. nih.govthieme-connect.com |

| Passive Diffusion | The primary mechanism by which lipophilic, small molecules cross the BBB without the aid of transporters. | The predicted mechanism for this compound's entry into the brain. nih.gov |

Theoretical Frameworks in Photochemistry and Computational Carbon Chemistry

Theoretical and computational photochemistry involves the study of light-induced processes in molecules using computational chemistry methods. frontiersin.org It explores concepts like electronic excitations and potential energy surfaces to understand what happens when a molecule absorbs light. frontiersin.org

Computational Carbon Chemistry is a field that uses theoretical and computational methods to explore and exploit functional organic materials, with a particular focus on graphene-based materials, covalent-organic frameworks, and polymers. thieme-connect.comrsc.org This research area aims to design novel materials for applications such as catalysis and molecular sensing. rsc.org

The application of these specific advanced theoretical frameworks to the study of this compound has not been reported in the reviewed literature. Such studies are typically reserved for molecules with specific light-absorbing properties (photochemistry) or for those being investigated as components of novel organic materials (computational carbon chemistry), which may fall outside the current scope of research on this natural diterpene.

Biosynthetic Pathway Research

Elucidation of Postulated Biosynthetic Routes of Lagascatriol

The biosynthesis of this compound, a rosane (B1243671) diterpene, is postulated to originate from the universal precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP). researchgate.netmdpi.comnih.gov The formation of the characteristic tricyclic rosane skeleton is a complex process involving a series of cyclization and rearrangement reactions catalyzed by specific enzymes. While the precise pathway for this compound has not been fully elucidated, a plausible route can be inferred from the established biosynthesis of related diterpenoids, particularly other rosanes like rosenonolactone (B1679540). core.ac.ukrsc.org

The proposed biosynthetic pathway commences with the cyclization of the linear precursor, GGPP. This process is initiated by a class II diterpene synthase (DTS) that catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (B83284) (CPP) intermediate. nih.gov This intermediate is a crucial branch point in the biosynthesis of many diterpenoids.

Following the formation of the CPP intermediate, a class I DTS is believed to catalyze a second cyclization and a series of rearrangements. This cascade is thought to involve the formation of a pimarenyl cation, which then undergoes a backbone rearrangement, including a critical hydride shift, to form the distinctive rosane skeleton. rsc.org Subsequent to the formation of the core rosane scaffold, a series of specific oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, are required to introduce the hydroxyl groups at specific positions on the molecule, ultimately yielding this compound. nih.govresearchgate.net Studies on the biosynthesis of rosenonolactone have confirmed the involvement of a 9 → 8 hydride shift and have provided evidence against the formation of certain double bond intermediates during the cyclization and rearrangement steps. rsc.org

Identification of Key Enzymes and Intermediates in Diterpenoid Biosynthesis

The biosynthesis of this compound and other diterpenoids is orchestrated by a specific set of enzymes and proceeds through several key intermediates.

Key Intermediates:

| Intermediate | Description |

| Geranylgeranyl Pyrophosphate (GGPP) | The universal C20 precursor for all diterpenoid biosynthesis, formed from the condensation of isoprene (B109036) units. researchgate.netmdpi.comnih.gov |

| Labdadienyl/Copalyl Diphosphate (CPP) | A bicyclic diphosphate intermediate formed from the initial cyclization of GGPP. It serves as a crucial branch point for various diterpenoid classes. nih.gov |

| Rosane Carbocation | A transient tricyclic carbocation intermediate formed after the rearrangement of the pimarenyl cation, which is the direct precursor to the rosane skeleton. |

Key Enzymes:

| Enzyme Class | Function |

| Diterpene Synthases (DTSs) / Diterpene Cyclases | These enzymes are responsible for catalyzing the initial cyclization of GGPP and subsequent rearrangements to form the diverse diterpene skeletons. They are categorized into Class I and Class II based on their reaction mechanisms. nih.govnumberanalytics.com |

| Cytochrome P450 Monooxygenases (CYPs) | This large family of enzymes is crucial for the functionalization of the diterpene backbone through the introduction of hydroxyl groups and other modifications. These oxidative reactions are key to the final structure and biological activity of the diterpenoid. nih.govresearchgate.netfrontiersin.org |

Research on various plant species, including those from the Sideritis genus where this compound is found, has led to the identification of numerous genes encoding for diterpene synthases and cytochrome P450s involved in the biosynthesis of a variety of diterpenoids. nih.govpsu.eduacs.orgmdpi.com

Genetic Engineering Approaches for Enhanced Production or Novel Analogues

The elucidation of diterpenoid biosynthetic pathways opens up exciting possibilities for the application of genetic engineering and synthetic biology to enhance the production of valuable compounds like this compound and to create novel analogues with potentially improved or new biological activities.

The heterologous expression of biosynthetic genes in microbial hosts, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, is a promising strategy for the sustainable and scalable production of diterpenoids. frontiersin.orgnih.govsciepublish.comoup.comrsc.org This approach involves transferring the genes encoding the key enzymes of the this compound biosynthetic pathway into these microorganisms, effectively turning them into cellular factories for the compound. Metabolic engineering of these host organisms can further optimize production by increasing the precursor supply (GGPP) and balancing the expression of the biosynthetic enzymes. frontiersin.orgnih.gov For instance, researchers have successfully engineered yeast to produce sclareol, another diterpenoid, at titers as high as 11.4 g/L. nih.gov

Emerging Research Frontiers and Future Directions

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Lagascatriol Research

The convergence of genomics, proteomics, and metabolomics, collectively known as multi-omics, offers a powerful, holistic approach to understanding the complex biological activities of this compound. frontiersin.orgulg.ac.beresearchgate.net By integrating these diverse datasets, researchers can move beyond a single-molecule or single-pathway focus to a systems-level view of how this compound influences cellular processes. ulg.ac.beevotec.com

Genomics and Transcriptomics: These fields provide insights into how this compound may influence gene expression. isaaa.org For instance, research has already indicated that this compound's cytoprotective effects are associated with the modulation of the Nrf2 system. researchgate.net Future genomic and transcriptomic studies could identify the full spectrum of genes and signaling pathways regulated by this compound, offering a more comprehensive understanding of its mechanism of action. isaaa.orgomicscentre.com This could involve analyzing changes in the transcriptome of cells treated with this compound to pinpoint specific genes whose expression is altered. nih.gov

Proteomics: Proteomics investigates the complete set of proteins in a biological system. isaaa.org In this compound research, proteomic analysis can reveal changes in protein expression and post-translational modifications that occur in response to the compound. omicscentre.com This can help identify the direct protein targets of this compound and the downstream signaling cascades it affects. For example, studies on other natural compounds have successfully used proteomics to map protein-network interactions and modifications. isaaa.org

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics provides a direct functional readout of cellular status. isaaa.org Investigating the metabolomic profile of cells or organisms exposed to this compound can elucidate its impact on metabolic pathways. isaaa.orgomicscentre.com This is particularly relevant for understanding its effects on conditions associated with metabolic dysregulation.

The true power of multi-omics lies in the integration of these data layers. researchgate.netembopress.org By combining genomic, proteomic, and metabolomic data, researchers can construct comprehensive models of this compound's biological effects. researchgate.net This integrated approach can help to identify novel biomarkers of this compound activity and predict its therapeutic efficacy in different contexts. evotec.com

Table 1: Key Multi-Omics Technologies in this compound Research

| Omics Layer | Technologies | Potential Applications for this compound |

|---|---|---|

| Genomics | Next-Generation Sequencing (NGS), DNA Microarrays, ChIP-on-chip omicscentre.com | Identifying genetic predispositions that influence response to this compound, mapping its impact on gene regulation. isaaa.org |

| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays nih.gov | Quantifying changes in gene expression in response to this compound treatment. |

| Proteomics | Mass Spectrometry (MS), 2-D PAGE, 2-D DIGE, Protein Microarrays omicscentre.com | Identifying direct protein targets, profiling changes in protein expression and post-translational modifications. isaaa.org |

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy mdpi.com | Characterizing metabolic shifts induced by this compound, identifying biomarkers of its activity. omicscentre.com |

Development of Advanced Bioanalytical Tools for this compound Detection

Accurate and sensitive detection of this compound and its metabolites in biological matrices is crucial for preclinical and potential future clinical studies. The development of advanced bioanalytical tools is a key area of focus to overcome the challenges associated with quantifying natural products in complex samples. jneonatalsurg.com

Modern bioanalytical techniques offer enhanced sensitivity, specificity, and throughput. criver.com High-performance liquid chromatography (HPLC) has already been utilized to quantify this compound in cellular uptake studies. thieme-connect.com Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) can provide even greater sensitivity and specificity, allowing for the detection of very low concentrations of the compound and its metabolic products. wuxiapptec.com High-resolution mass spectrometry (HRMS) further enhances the ability to identify and characterize unknown metabolites. jneonatalsurg.com

Beyond chromatographic methods, other innovative bioanalytical platforms are emerging. syngeneintl.com These include:

Ligand-binding assays (LBAs): These assays are highly selective and sensitive for quantifying therapeutic candidates. criver.comsgs.com

Biosensors: Electrochemical and wearable biosensors could enable real-time monitoring of this compound levels. jneonatalsurg.com

Microfluidics: This technology allows for the analysis of small sample volumes with high efficiency. jneonatalsurg.com

The integration of these advanced bioanalytical tools will be instrumental in elucidating the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. japsonline.com

Table 2: Advanced Bioanalytical Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Research |

|---|---|---|

| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio. wuxiapptec.com | High sensitivity and specificity for quantifying low concentrations of this compound and its metabolites. criver.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. jneonatalsurg.com | Enables the identification of unknown metabolites and elucidation of their structures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei. jneonatalsurg.com | Provides detailed structural information about this compound and its metabolites. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify specific substances. sgs.com | High throughput and sensitivity for specific applications. |

| Surface Plasmon Resonance (SPR) | Measures binding interactions between molecules in real-time. syngeneintl.com | Useful for studying the interaction of this compound with its protein targets. |

High-Throughput Screening for Novel Biological Activities in Preclinical Models

High-throughput screening (HTS) is a powerful drug discovery tool that allows for the rapid testing of large numbers of compounds against various biological targets. japsonline.comwikipedia.org By automating and miniaturizing assays, HTS can significantly accelerate the identification of new biological activities for this compound. uic.edunih.gov

HTS can be employed in two main ways for this compound research:

Target-based screening: This approach tests this compound against a specific, known biological target, such as an enzyme or receptor. evotec.com For example, given its known effects on the cyclooxygenase pathway, HTS could be used to screen this compound against a panel of other enzymes involved in inflammation. nih.gov

Phenotypic screening: This method involves testing this compound in cellular or organism-based models to identify compounds that produce a desired biological effect, without prior knowledge of the specific target. evotec.com This is particularly useful for discovering novel therapeutic applications for this compound.

Preclinical models are essential for HTS. In vitro models, such as human cell lines, are commonly used for initial screening. acs.org For example, U373-MG human astrocytoma cells and PC12 rat adrenal pheochromocytoma cells have been used to evaluate the cytoprotective potential of this compound. acs.org More complex models, such as 3D cell cultures or organoids, can provide more physiologically relevant data. Animal models, such as mice, are used in later stages of preclinical testing to evaluate the effects of a compound in a whole organism. researchgate.net

The combination of HTS with a diverse range of preclinical models will be a key strategy for uncovering the full therapeutic potential of this compound and identifying new avenues for drug development.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

One of the key applications of AI in natural product research is the prediction of biological activities and molecular targets. helmholtz-hips.de By training ML models on large datasets of known compound-target interactions, it is possible to predict the likely targets of this compound. nih.gov This can help to prioritize experimental validation and accelerate the discovery of its mechanisms of action. AI can also be used to analyze genomic data to identify biosynthetic gene clusters (BGCs) that may be involved in the production of this compound and related compounds. helmholtz-hips.de

Furthermore, AI and ML can be used to design new derivatives of this compound with improved properties. By learning the structure-activity relationships of a series of related compounds, ML models can suggest modifications to the this compound structure that might enhance its potency or selectivity. rsc.org

The integration of AI and ML into this compound research has the potential to significantly reduce the time and cost of drug development. nih.gov As more data on this compound becomes available, the predictive power of these computational models will continue to improve, leading to new discoveries and a deeper understanding of this promising natural product.

Table 3: Applications of AI and Machine Learning in this compound Research

| Application Area | AI/ML Approach | Potential Impact on this compound Research |

|---|---|---|

| Target Prediction | Deep Learning, Support Vector Machines rsc.org | Identification of novel protein targets and mechanisms of action. helmholtz-hips.de |

| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling nih.gov | Prediction of the therapeutic potential of this compound for different diseases. |

| Genome Mining | Machine Learning algorithms trained on known BGCs helmholtz-hips.de | Discovery of the biosynthetic pathway of this compound and related compounds. nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs) jhuapl.edu | Design of novel this compound analogs with optimized properties. |

| Data Analysis | Integration of multi-omics data using ML evotec.com | Uncovering complex biological networks affected by this compound. |

Sustainability in Natural Product Sourcing and Bioproduction of this compound

As a natural product isolated from Sideritis species, the sustainable sourcing of this compound is a critical consideration for its long-term development and use. astrazeneca.com Sustainable sourcing involves integrating social, ethical, and environmental factors into the process of obtaining raw materials. ecovadis.comwikipedia.org This is essential to prevent over-harvesting of the plant source and to ensure the conservation of biodiversity. astrazeneca.com

Strategies for sustainable sourcing of this compound include:

Cultivation of Sideritis species: Establishing controlled cultivation programs can provide a consistent and sustainable supply of the plant material, reducing reliance on wild harvesting.

Traceability and Certification: Implementing systems to trace the origin of the plant material and obtaining certifications from organizations like the Forest Stewardship Council (FSC) can ensure responsible sourcing practices. astrazeneca.com

Benefit-sharing agreements: Establishing fair and equitable benefit-sharing agreements with local communities involved in the cultivation and harvesting of Sideritis can promote conservation and sustainable economic development.

In addition to sustainable sourcing, bioproduction methods offer a promising alternative for the large-scale and sustainable production of this compound. This can be achieved through:

Plant cell culture: Culturing plant cells in bioreactors can provide a controlled and scalable method for producing this compound. Studies on other terpenoids have shown that optimizing culture conditions can enhance secondary metabolite production. researchgate.net

Metabolic engineering in microorganisms: Identifying the biosynthetic pathway of this compound can enable the transfer of the relevant genes into microorganisms like yeast or bacteria. These engineered microbes can then be used as "cell factories" to produce this compound through fermentation, a process that is often more scalable and cost-effective than chemical synthesis or extraction from natural sources.

By embracing sustainable sourcing and bioproduction strategies, the research and development of this compound can proceed in an environmentally and socially responsible manner.

Q & A

Q. Q. How can ethical guidelines be integrated into in vivo studies of this compound’s toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.